Tert-butyl {2-[5-(methylsulfonyl)-1,3,4-oxadiazol-2-yl]ethyl}carbamate
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Overview
Description
TERT-BUTYL N-[2-(5-METHANESULFONYL-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tert-butyl carbamate group linked to an ethyl chain, which is further connected to a methanesulfonyl-substituted oxadiazole ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL N-[2-(5-METHANESULFONYL-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the methanesulfonyl group: The oxadiazole intermediate is then treated with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonyl group.
Attachment of the ethyl chain: The methanesulfonyl-substituted oxadiazole is reacted with an appropriate ethylating agent.
Formation of the carbamate group: Finally, the ethylated intermediate is treated with tert-butyl chloroformate to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL N-[2-(5-METHANESULFONYL-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The tert-butyl carbamate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can be employed in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted carbamates and related derivatives.
Scientific Research Applications
TERT-BUTYL N-[2-(5-METHANESULFONYL-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of TERT-BUTYL N-[2-(5-METHANESULFONYL-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group and oxadiazole ring are key functional groups that contribute to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
TERT-BUTYL N-[2-(5-METHANESULFONYL-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE: shares structural similarities with other oxadiazole and carbamate derivatives, such as:
Uniqueness
The unique combination of the methanesulfonyl-substituted oxadiazole ring and the tert-butyl carbamate group distinguishes TERT-BUTYL N-[2-(5-METHANESULFONYL-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE from other similar compounds. This structural arrangement imparts specific chemical properties and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H17N3O5S |
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Molecular Weight |
291.33 g/mol |
IUPAC Name |
tert-butyl N-[2-(5-methylsulfonyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H17N3O5S/c1-10(2,3)18-8(14)11-6-5-7-12-13-9(17-7)19(4,15)16/h5-6H2,1-4H3,(H,11,14) |
InChI Key |
HNUMIZFQQPLIDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NN=C(O1)S(=O)(=O)C |
Origin of Product |
United States |
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